molecular formula C16H13N3O4 B2582116 2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 156176-90-8

2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B2582116
CAS No.: 156176-90-8
M. Wt: 311.297
InChI Key: JSFCGTGJSDAJNB-UHFFFAOYSA-N
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Description

2-Amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chromene derivative with a molecular formula of C₁₆H₁₃N₃O₄ and a molecular weight of 311.297 g/mol . The compound features a nitro group at the para position of the phenyl ring attached to the chromene scaffold. This compound has been studied for its crystallographic behavior and synthetic utility, particularly in multicomponent reactions .

Properties

IUPAC Name

2-amino-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c17-8-11-14(9-4-6-10(7-5-9)19(21)22)15-12(20)2-1-3-13(15)23-16(11)18/h4-7,14H,1-3,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFCGTGJSDAJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-step process. One common method includes the condensation of 4-nitrobenzaldehyde with malononitrile and a suitable enamine under basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or pyridine, and the mixture is heated to facilitate the formation of the chromene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can be facilitated by using reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitrophenyl group can produce aniline derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits several significant biological activities, making it a subject of interest in various research fields:

Anticancer Activity

Research indicates that chromene derivatives, including this compound, possess anticancer properties. The mechanisms involved typically include:

  • Inhibition of Tubulin Polymerization : The compound binds to tubulin, disrupting microtubule formation essential for cell division.
  • Caspase Activation : Induces apoptosis in cancer cells through the activation of caspases.

For example, a study by Afifi et al. (2017) demonstrated that similar chromene derivatives significantly reduced cell viability in various cancer cell lines through apoptosis induction.

Antimicrobial Properties

The presence of the nitrophenyl group enhances the compound's interaction with microbial targets. Research conducted by Suvarna et al. (2017) showed that chromene derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antioxidant Activity

The antioxidant potential of this compound is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This property is crucial for mitigating oxidative stress-related diseases. The antioxidant mechanism involves:

  • Scavenging Reactive Oxygen Species (ROS) : Reducing oxidative damage in cells.

Study 1: Anticancer Efficacy

Afifi et al. (2017) conducted a comprehensive study evaluating the anticancer effects of several 4H-chromene derivatives. The results indicated a significant reduction in cell viability across multiple cancer cell lines, highlighting the potential of these compounds as therapeutic agents.

Study 2: Antimicrobial Activity

Suvarna et al. (2017) assessed the antimicrobial efficacy of chromene derivatives against various pathogens. Their findings suggested that these compounds could serve as effective therapeutic agents against bacterial infections.

Data Summary

Biological ActivityMechanismReference
AnticancerInhibition of tubulin polymerizationAfifi et al., 2017
AntimicrobialDisruption of microbial functionsSuvarna et al., 2017
AntioxidantScavenging free radicalsElshaflu et al., 2018

Mechanism of Action

The mechanism of action of 2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The amino and nitrophenyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its biological effects.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The substituent on the phenyl ring significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties References
Target Compound 4-NO₂ C₁₆H₁₃N₃O₄ 311.297 Electron-withdrawing nitro group; crystallizes in monoclinic system
4h () 4-[(4-Chlorobenzyl)oxy] C₂₃H₁₉ClN₂O₃ 406.86 Chlorine enhances lipophilicity; potential anticancer activity
4k () 4-[(4-Fluorobenzyl)oxy]-3-OCH₃ C₂₄H₂₁FN₂O₄ 420.43 Electron-withdrawing F and OCH₃ groups; NMR-confirmed structure
UCPH-101 () 4-OCH₃, 7-naphthyl C₂₇H₂₃N₃O₃ 437.49 Selective EAAT1 inhibitor; high binding affinity due to naphthyl group
4l () 4-NO₂, 7,7-dimethyl C₁₈H₁₇N₃O₄ 339.35 Methyl groups increase steric bulk; Mp: 177–178°C

Key Observations :

  • Electron-withdrawing vs.
  • Biological Activity : Chloro and fluoro analogs (e.g., 4h, 4k) exhibit anticancer properties, while UCPH-101 shows transporter inhibition, highlighting substituent-dependent target specificity .

Structural and Crystallographic Variations

  • Conformational Flexibility: The target compound’s chromene scaffold adopts a half-boat conformation in the cyclohexyl ring, as seen in X-ray studies . In contrast, analogs like (4R,7S)-2-amino-4-(3,4-dimethoxyphenyl)-7-phenyl derivative () display a "V" shape in the pyran ring due to stereochemical constraints .
  • Hydrogen Bonding: The monohydrate form of the 3,4-dimethoxyphenyl analog () involves water-mediated H-bonding, whereas the nitro-substituted target compound lacks such interactions, affecting solubility .

Data Tables

Table 1: Melting Points and Spectral Data

Compound Melting Point (°C) ¹H NMR (δ, ppm) Key Spectral Features
Target Compound Crystallographic P2₁/c space group
4l () 177–178 7.67 (s, 2H), 1.03 (d, J = 18.0 Hz, 12H) Distinct dimethyl and nitro group signals
4k () δ 7.8–6.8 (aromatic), 5.2 (OCH₂) Fluorine coupling in ¹⁹F NMR

Biological Activity

2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a compound belonging to the chromene class, which has garnered attention due to its diverse biological activities. This article reviews its biological properties, focusing on anticancer, antimicrobial, and other pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is C23H21N5O3C_{23}H_{21}N_{5}O_{3} with a molecular weight of approximately 415.46 g/mol. The structure includes a nitrophenyl group and a chromene backbone, which are significant for its biological activities.

Structural Information

PropertyValue
Molecular FormulaC23H21N5O3
Molecular Weight415.46 g/mol
SMILESCC1=CC=C(C=C1)N2C3=C(...)
InChIInChI=1S/C23H21N5O3/c1-14...

Anticancer Activity

Research indicates that compounds with a chromene scaffold exhibit significant anticancer properties. Specifically, studies have shown that derivatives of chromenes can induce apoptosis in cancer cells through multiple mechanisms:

  • Mechanism of Action : Chromenes disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis. This mechanism has been observed in various cancer cell lines, including breast and colon cancer cells .
  • Case Studies :
    • Afifi et al. (2017) reported that certain chromene derivatives demonstrated potent cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
    • Luque-Agudo et al. (2019) highlighted the ability of specific 4H-chromene derivatives to inhibit cell migration and invasion in metastatic cancer models.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • Broad-spectrum Activity : Compounds in this class have shown effectiveness against various bacterial strains and fungi. The nitrophenyl group is particularly noted for enhancing antimicrobial potency due to its electron-withdrawing nature.
  • Research Findings :
    • A study by Suvarna et al. (2017) demonstrated that chromene derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound also displays potential in other therapeutic areas:

  • Antidiabetic Effects : Some studies suggest that derivatives can enhance insulin sensitivity and reduce blood glucose levels in diabetic models .
  • Anticholinesterase Activity : Research indicates potential applications in treating neurodegenerative diseases by inhibiting acetylcholinesterase activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features:

Structural FeatureEffect on Activity
Nitrophenyl GroupEnhances cytotoxicity
Tetrahydrochromene CoreEssential for anticancer activity
Substituents on RingsInfluence selectivity and potency

Q & A

Q. What synthetic methodologies are most effective for preparing 2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile?

A one-pot multicomponent reaction involving 4-nitrophenylaldehyde, malononitrile, and cyclohexane-1,3-dione under aqueous or solvent-free conditions is widely used. Evidence from substituted chromene derivatives (e.g., 4-methylphenyl analogs) shows yields of 70–85% when catalyzed by piperidine or triethylamine at 80–100°C . Key parameters include reaction time (3–6 hours) and solvent selection (ethanol or water), with water-based synthesis offering greener alternatives .

Q. How is the crystal structure of this compound determined, and what conformational features are critical?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, triclinic (P1) or monoclinic (C2/c) systems are common, with bond lengths (e.g., C–C = 1.45–1.52 Å) and puckering parameters (e.g., sofa conformations for fused cyclohexenone-pyran rings) being critical for stability . SHELX programs are typically used for refinement, with R factors < 0.06 indicating high precision .

Q. What spectroscopic techniques are used to characterize this compound?

  • IR : Absorbance at 2180–2200 cm⁻¹ confirms the nitrile group, while 1640–1680 cm⁻¹ corresponds to carbonyl (C=O) .
  • ¹H NMR : Peaks at δ 4.5–5.5 ppm (multiplet) indicate the tetrahydrochromene ring, and δ 8.1–8.3 ppm (doublet) corresponds to the 4-nitrophenyl group .
  • XRD : Unit cell parameters (e.g., a = 8.59 Å, b = 8.74 Å for triclinic systems) and hydrogen-bonding networks (N–H⋯O/N motifs) are documented .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., nitro vs. methyl) influence biological activity and crystallization behavior?

The nitro group at the para position enhances electron-withdrawing effects, increasing reactivity in Michael addition steps during synthesis . Crystallographically, bulky substituents (e.g., dimethylamino) reduce packing efficiency, leading to larger unit cells (V = 3303.5 ų vs. 743.7 ų for methyl derivatives) . Biological studies on analogous chromenes suggest nitro groups improve antimicrobial activity due to enhanced electrophilicity .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts HOMO-LUMO gaps (~4.2 eV) and Mulliken charges, revealing nucleophilic sites at the amino group and electrophilic sites at the nitrile . Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with biological targets like EAAT1 transporters, though experimental validation is required .

Q. How can data contradictions in crystallographic studies (e.g., bond length discrepancies) be resolved?

Discrepancies often arise from temperature (296 K vs. 298 K), data-to-parameter ratios (<15), or refinement software (SHELXL vs. Olex2). For example, mean C–C bond lengths vary by 0.003–0.005 Å between studies . Cross-validation with high-resolution datasets (I > 2σ) and Hirshfeld surface analysis can resolve ambiguities .

Q. What is the role of hydrogen bonding in stabilizing the crystal lattice?

Intermolecular N–H⋯N and N–H⋯O bonds (2.8–3.0 Å) form corrugated layers parallel to the bc plane, contributing to thermal stability. For example, the title compound in exhibits a 3D network via N1–H1⋯O1 and N1–H1⋯N3 interactions .

Methodological Challenges and Solutions

Q. How to optimize reaction conditions for higher enantiomeric purity?

Chiral catalysts (e.g., L-proline) in asymmetric synthesis can improve enantioselectivity. For example, substituted chromenes achieve 85–90% ee under microwave irradiation (50°C, 30 minutes) . Polar solvents (DMF/water) also enhance stereochemical control.

3.2 Addressing low solubility in pharmacological assays
Derivatization (e.g., acetylation of the amino group) or co-solvents (DMSO/PEG 400) increase solubility. Pharmacokinetic studies on analogs (e.g., UCPH-101) show oral bioavailability improvements via micronization .

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